![molecular formula N4 B14719193 Tricyclo[1.1.0.0~2,4~]tetraazane CAS No. 12596-63-3](/img/structure/B14719193.png)
Tricyclo[1.1.0.0~2,4~]tetraazane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[1.1.0.0~2,4~]tetraazane is a chemical compound characterized by its unique tricyclic structure. This compound is part of a class of molecules known for their high ring strain and unusual bonding situations, making them of significant interest in the field of chemistry .
Méthodes De Préparation
The synthesis of tricyclo[1.1.0.0~2,4~]tetraazane involves complex synthetic routes due to its highly strained structure. One common method includes the cycloaddition of specific precursors followed by rearrangement reactions.
Analyse Des Réactions Chimiques
Tricyclo[1.1.0.0~2,4~]tetraazane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the opening of the strained rings and formation of more stable structures .
Applications De Recherche Scientifique
Tricyclo[1.1.0.0~2,4~]tetraazane has several scientific research applications. In chemistry, it is used to study the effects of ring strain and unusual bonding situations. In biology and medicine, its derivatives are explored for potential therapeutic applications due to their unique structural properties. In industry, it may be used in the development of new materials with specific mechanical or chemical properties .
Mécanisme D'action
The mechanism of action of tricyclo[1.1.0.0~2,4~]tetraazane involves its interaction with molecular targets through its strained ring system. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Tricyclo[1.1.0.0~2,4~]tetraazane can be compared to other similar compounds such as tetrahedrane (tricyclo[1.1.0.0~2,4~]butane). Both compounds share a highly strained tricyclic structure, but this compound contains nitrogen atoms, which impart different chemical properties and reactivity. Other similar compounds include various heterocyclic analogs that incorporate different elements into the strained ring system .
Propriétés
Numéro CAS |
12596-63-3 |
|---|---|
Formule moléculaire |
N4 |
Poids moléculaire |
56.027 g/mol |
Nom IUPAC |
1,2,3,4-tetrazatricyclo[1.1.0.02,4]butane |
InChI |
InChI=1S/N4/c1-2-3(1)4(1)2 |
Clé InChI |
LVXZGECMVPLXCK-UHFFFAOYSA-N |
SMILES canonique |
N12N3N1N23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)



![3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid](/img/structure/B14719180.png)

